Trietazine

Catalog No.
S545832
CAS No.
1912-26-1
M.F
C9H16ClN5
M. Wt
229.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trietazine

CAS Number

1912-26-1

Product Name

Trietazine

IUPAC Name

6-chloro-2-N,2-N,4-N-triethyl-1,3,5-triazine-2,4-diamine

Molecular Formula

C9H16ClN5

Molecular Weight

229.71 g/mol

InChI

InChI=1S/C9H16ClN5/c1-4-11-8-12-7(10)13-9(14-8)15(5-2)6-3/h4-6H2,1-3H3,(H,11,12,13,14)

InChI Key

HFBWPRKWDIRYNX-UHFFFAOYSA-N

SMILES

CCNC1=NC(=NC(=N1)Cl)N(CC)CC

Solubility

8.71e-05 M
Solubility in water, mg/l at 20 °C: 20 (very poor)

Synonyms

Trietazine; Aventox; Bronox; G 27901 G-27901; G27901; Remtal;

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)N(CC)CC

Description

The exact mass of the compound Trietazine is 229.1094 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.71e-05 msolubility in water, mg/l at 20 °c: 20 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13908. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of 1,3,5-triazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Herbicide Activity and Mode of Action

  • Triazine herbicides are a major class of broad-spectrum weed control agents widely used in agriculture. Their popularity stems from their effectiveness against a broad range of weeds in various crops [].
  • Scientific research focuses on understanding their mode of action, which involves disrupting photosynthesis in targeted plants. Studies have shown triazines bind to a specific protein complex in the chloroplast, preventing electron transport and ultimately hindering plant growth [].
  • Ongoing research explores the development of new triazine-based herbicides with improved selectivity and reduced environmental impact [].

Environmental Fate and Degradation

  • Due to their widespread use, the environmental fate and degradation of triazine herbicides are a significant area of scientific research. Studies investigate how these compounds breakdown in soil and water, their persistence in the environment, and potential for leaching into groundwater [].
  • Research also explores the development of improved degradation methods for triazine herbicides through various techniques, such as biodegradation using specific microorganisms [].

Trietazine is a chemical compound classified as a triazine herbicide, specifically recognized by its systematic name, 2-chloro-4-(diethylamino)-6-(ethylamino)-s-triazine. Its chemical formula is C9H16ClN5, and it possesses a molecular weight of approximately 229.71 g/mol. Trietazine is known for its selective herbicidal properties, primarily targeting photosystem II in plants, which disrupts their photosynthesis process. The compound is typically encountered as colorless crystals and is soluble in various organic solvents .

  • Potential skin and eye irritant: The presence of chlorine suggests potential irritation upon contact with skin and eyes.
  • Suspected environmental toxicity: Herbicidal properties of trietazine derivatives suggest potential environmental toxicity, requiring further investigation [].

  • Nucleophilic Substitution: The presence of chlorine atoms in its structure allows for nucleophilic aromatic substitution reactions, which can lead to the formation of various derivatives.
  • Decomposition: Upon heating or combustion, Trietazine decomposes to produce toxic fumes, including hydrogen chloride and nitrogen oxides .
  • Hydrolysis: The compound is sensitive to hydrolysis, particularly in the presence of water or hydroxyl compounds, leading to the breakdown of its structure .

Trietazine exhibits significant biological activity as a herbicide. Its mechanism of action involves inhibiting photosynthesis in plants by targeting photosystem II. This inhibition prevents the conversion of light energy into chemical energy, effectively stunting plant growth and leading to death in susceptible species. Additionally, triazine compounds like Trietazine have been studied for potential antiviral and anticancer activities due to their interaction with biological systems

The synthesis of Trietazine can be achieved through various methods:

  • Nucleophilic Aromatic Substitution: This method involves reacting chlorinated triazines with diethylamine and ethylamine under controlled conditions to yield Trietazine.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthetic routes that streamline the process, allowing for higher yields and reduced reaction times

    Trietazine is primarily used as a herbicide in agricultural practices. Its selective nature allows it to effectively control weeds without harming certain crops. Beyond agriculture, research indicates potential applications in medicinal chemistry, particularly in developing compounds with antiviral and anticancer properties due to its biological activity .

Interaction studies involving Trietazine have focused on its effects on non-target organisms and environmental impact. It has been identified as very toxic to aquatic life, raising concerns about its potential as a groundwater contaminant. Studies have also explored its interactions with other herbicides and chemicals in agricultural settings, assessing synergistic or antagonistic effects on plant growth and pest resistance .

Trietazine belongs to a broader class of triazine compounds that share structural similarities but differ in their biological activities and applications. Here are some comparable compounds:

Compound NameChemical FormulaPrimary UseUnique Features
AtrazineC8H14ClN5HerbicideWidely used; persistent in the environment
SimazineC7H10ClN5HerbicideLess toxic than Atrazine; used for turf
Cyanuric AcidC3H3N3O3Pool disinfectantUsed primarily for stabilizing chlorine
MelamineC3H6N6Industrial applicationsKnown for its use in plastics and resins

Trietazine's uniqueness lies in its specific combination of diethylamino and ethylamino groups, which enhance its herbicidal efficacy while providing distinct chemical reactivity compared to other triazines

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

COLOURLESS CRYSTALS.

XLogP3

3.3

Exact Mass

229.1094

Density

1.22 g/cm³

LogP

3.34 (LogP)
3.34

Appearance

Solid powder

Melting Point

101.0 °C
100-101 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6O99365GHN

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 25 °C: 0.009

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1912-26-1

Wikipedia

Trietazine

Use Classification

Agrochemicals -> Herbicides

General Manufacturing Information

1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N2,N4-triethyl-: INACTIVE

Dates

Modify: 2023-08-15
1: Liang L, Wang X, Sun Y, Ma P, Li X, Piao H, Jiang Y, Song D. Magnetic solid-phase extraction of triazine herbicides from rice using metal-organic framework MIL-101(Cr) functionalized magnetic particles. Talanta. 2018 Mar 1;179:512-519. doi: 10.1016/j.talanta.2017.11.017. Epub 2017 Nov 28. PubMed PMID: 29310269.
2: Wang K, Jiang J, Kang M, Li D, Zang S, Tian S, Zhang H, Yu A, Zhang Z. Magnetical hollow fiber bar collection of extract in homogenous ionic liquid microextraction of triazine herbicides in water samples. Anal Bioanal Chem. 2017 Apr;409(10):2569-2579. doi: 10.1007/s00216-017-0201-5. Epub 2017 Jan 23. PubMed PMID: 28116492.
3: Aşır S, Derazshamshir A, Yılmaz F, Denizli A. Triazine herbicide imprinted monolithic column for capillary electrochromatography. Electrophoresis. 2015 Dec;36(23):2888-95. doi: 10.1002/elps.201500232. Epub 2015 Oct 26. PubMed PMID: 26250449.
4: Gao S, You J, Zheng X, Wang Y, Ren R, Zhang R, Bai Y, Zhang H. Determination of phenylurea and triazine herbicides in milk by microwave assisted ionic liquid microextraction high-performance liquid chromatography. Talanta. 2010 Sep 15;82(4):1371-7. doi: 10.1016/j.talanta.2010.07.002. Epub 2010 Aug 8. PubMed PMID: 20801343.
5: Singh G, Wright D. In vitro studies on the effects of herbicides on the growth of rhizobia. Lett Appl Microbiol. 2002;35(1):12-6. PubMed PMID: 12081542.

Explore Compound Types